2-{[2-(3,5-DIMETHYLPIPERIDINO)ACETYL]AMINO}BENZAMIDE
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Overview
Description
2-{[2-(3,5-DIMETHYLPIPERIDINO)ACETYL]AMINO}BENZAMIDE is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
The synthesis of 2-{[2-(3,5-DIMETHYLPIPERIDINO)ACETYL]AMINO}BENZAMIDE typically involves the reaction of 3,5-dimethylpiperidine with acetyl chloride to form an intermediate, which is then reacted with 2-aminobenzamide. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-{[2-(3,5-DIMETHYLPIPERIDINO)ACETYL]AMINO}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide or piperidine nitrogen atoms, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[2-(3,5-DIMETHYLPIPERIDINO)ACETYL]AMINO}BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(3,5-DIMETHYLPIPERIDINO)ACETYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the amide group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar compounds to 2-{[2-(3,5-DIMETHYLPIPERIDINO)ACETYL]AMINO}BENZAMIDE include other piperidine derivatives and benzamide compounds. These compounds share structural similarities but may differ in their specific functional groups, leading to variations in their chemical and biological properties. For example, compounds like this compound may exhibit unique pharmacological activities compared to other piperidine derivatives due to the presence of the benzamide moiety .
Properties
IUPAC Name |
2-[[2-(3,5-dimethylpiperidin-1-yl)acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-11-7-12(2)9-19(8-11)10-15(20)18-14-6-4-3-5-13(14)16(17)21/h3-6,11-12H,7-10H2,1-2H3,(H2,17,21)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIASVUCIDAPRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(=O)NC2=CC=CC=C2C(=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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